5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(2-ethyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O2S/c1-2-12-4(3-5(11-12)13(14)15)6-9-10-7(8)16-6/h3H,2H2,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTWMPKYIOVDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)[N+](=O)[O-])C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Functionalization of Pyrazole-Thiadiazole Hybrids
A widely reported method involves sequential modifications of preformed pyrazole and thiadiazole intermediates:
Step 1: Synthesis of 1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic Acid
- Reagents : Ethyl hydrazinecarboxylate and β-ketonitrile derivatives under acidic conditions.
- Conditions : Reflux in acetic acid (110°C, 8–12 hours).
- Yield : 78–85%.
Step 2: Cyclocondensation to Form Thiadiazole Core
- Reagents : Phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent with hydrazides.
- Mechanism : Nucleophilic attack by hydrazide on the thiocarbonyl group, followed by cyclodehydration.
- Yield : 70–82%.
Step 3: Nitro Group Introduction
- Reagents : Nitration mixture (HNO₃/H₂SO₄) at 0–5°C.
- Challenges : Requires precise temperature control to avoid over-nitration.
One-Pot Multicomponent Synthesis
Propylphosphonic anhydride (T3P)-mediated one-pot synthesis offers advantages in atom economy and reduced purification:
Reaction Components :
- Carboxylic acid (e.g., pyrazole-5-carboxylic acid)
- Hydrazide (e.g., thiosemicarbazide)
- Thiocarbonylating agent (P₂S₅ or Lawesson’s reagent)
Conditions :
Cycloaddition-Based Approaches
Domino 1,3-dipolar cycloaddition reactions enable rapid assembly of the thiadiazole-pyrazole framework:
Key Steps :
- Nitrile Imine Generation : From hydrazonoyl chlorides using triethylamine.
- Cycloaddition : With Erlenmeyer thioazlactones to form thiadiazole intermediates.
- Elimination : Release of carbon monoxide and phenylmethanthiol yields the final product.
Reaction Mechanisms and Intermediate Characterization
Mechanistic Pathway for Multicomponent Reactions
The three-component condensation (Figure 1) proceeds via:
Role of Catalysts
- Base Catalysts (e.g., NaOH) : Accelerate chalcone formation and Michael addition.
- T3P : Activates carboxylic acids for thiocarbamate formation without epimerization.
Optimization of Synthetic Conditions
Solvent and Temperature Effects
| Parameter | Optimal Value | Yield Impact | Source |
|---|---|---|---|
| Solvent | Anhydrous DMF | +15% vs. THF | |
| Temperature | 80°C | Max yield | |
| Catalyst Loading | 10 mol% NaOH | 85% yield |
Substituent Effects on Yield
- Electron-Withdrawing Groups (e.g., -NO₂): Increase cyclization rates but risk side reactions.
- Bulky Substituents : Reduce yields by 10–15% due to steric hindrance.
Analytical Characterization
Spectroscopic Data
X-Ray Crystallography
Crystals of analogous compounds exhibit:
Applications and Derivatives
Biological Activity
Structural Modifications
- Nitro Reduction : Forms amine derivatives with enhanced solubility.
- Alkylation : Ethyl → propyl substitution increases lipophilicity (logP +0.7).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas with a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Reduction: 5-(1-Ethyl-3-amino-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
Possible use in the development of pharmaceuticals, particularly as antimicrobial or anticancer agents.
Industry
May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Methyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine.
- 5-(1-Ethyl-3-amino-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine.
Uniqueness
The presence of the nitro group and the specific substitution pattern on the pyrazole ring may confer unique biological activities compared to similar compounds.
Biological Activity
5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS Number: 1946817-59-9) is a compound that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is CHNOS, with a molecular weight of 240.24 g/mol. The compound features a thiadiazole ring which is known for its diverse biological activities due to the presence of sulfur and nitrogen atoms.
Synthesis
The synthesis of this compound typically involves the reaction of 1-ethyl-3-nitro-1H-pyrazole with thiadiazole derivatives. The methodology often includes various organic reactions such as condensation and cyclization, which facilitate the formation of the desired heterocyclic structure.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of pyrazole-thiadiazole derivatives. For instance, a study evaluated the activity of several derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Among these, compounds with similar structures to this compound demonstrated significant trypanocidal activity with IC values in the low micromolar range (e.g., IC = 21.71 ± 2.94 µM) indicating effective inhibition of parasite growth .
Antimicrobial Activity
The thiadiazole core has been associated with antimicrobial properties. In various studies, compounds containing this core have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The incorporation of different aryl groups into the thiadiazole structure has been shown to enhance antibacterial efficacy significantly .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituents on the thiadiazole ring : Different substituents can modulate lipophilicity and electronic properties, affecting bioavailability and potency.
- Positioning of functional groups : The placement of electron-withdrawing or donating groups can enhance or diminish activity against specific pathogens.
Study on Trypanocidal Activity
A detailed investigation into the activity against T. cruzi revealed that certain derivatives exhibited not only low toxicity in mammalian cells but also significant reduction in parasite load in 3D cardiac microtissue models. This suggests that structural optimization could lead to promising therapeutic candidates for Chagas disease treatment .
Antibacterial Efficacy
Another study focused on synthesizing derivatives based on the thiadiazole scaffold and evaluating their antibacterial properties against resistant strains of Helicobacter pylori. The results indicated that several compounds exhibited superior efficacy compared to standard antibiotics like ampicillin .
Data Tables
| Compound | Activity | IC | Notes |
|---|---|---|---|
| 5-(1-Ethyl-3-nitro) | Trypanocidal | 21.71 ± 2.94 µM | Effective against intracellular amastigotes |
| Thiadiazole Derivative A | Antibacterial | <10 µM | Effective against Gram-positive bacteria |
| Thiadiazole Derivative B | Antibacterial | >500 µM | Low toxicity in mammalian cells |
Q & A
Q. What are the established synthetic methodologies for preparing 5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine?
Methodological Answer: The synthesis typically involves cyclocondensation and functionalization steps. For example:
- Cyclization : Reacting hydrazide derivatives with thiocyanate (e.g., potassium thiocyanate) in acidic conditions (H₂SO₄) to form the 1,3,4-thiadiazole core .
- Functionalization : Introducing the 1-ethyl-3-nitropyrazole moiety via nucleophilic substitution or coupling reactions. Ultrasound-assisted synthesis (e.g., benzyl halide reactions under sonication) can enhance reaction efficiency and yield .
- Key Reagents : Thiosemicarbazide, carbondisulfide, and nitrating agents for pyrazole nitro-group introduction .
Q. How can the structural identity of this compound be confirmed experimentally?
Methodological Answer:
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Antiparasitic Screening : Test against Trypanosoma cruzi or Leishmania cultures at varying concentrations (e.g., 3.1–12.5 mmol L⁻¹) and measure inhibition rates .
- Analgesic Activity : Use the eddy hot plate method to assess pain response latency in murine models, comparing results to reference compounds like indomethacin .
Advanced Research Questions
Q. How can structural data discrepancies (e.g., bond length variations) between computational and experimental models be resolved?
Methodological Answer:
- Refinement Protocols : Use SHELXL for high-resolution X-ray data to adjust anisotropic displacement parameters and validate hydrogen bonding (e.g., N–H⋯N interactions) .
- DFT Calculations : Compare computed (B3LYP/6-311G**) and experimental bond lengths. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .
Q. What strategies address contradictory biological activity data across different assays?
Methodological Answer:
- Dose-Response Analysis : Establish EC₅₀ values to differentiate true activity from assay noise. For example, a compound showing 95% inhibition at 6.2 mmol L⁻¹ (T. cruzi) but only 60% at 12.5 mmol L⁻¹ may have solubility limitations .
- Purity Verification : Use HPLC-MS to confirm sample integrity; impurities (e.g., unreacted nitro intermediates) may skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
